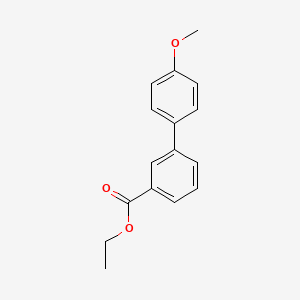

Ethyl 3-(4-methoxyphenyl)benzoate

Description

Ethyl 3-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a methoxyphenyl group

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-5-13(11-14)12-7-9-15(18-2)10-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEQDFXAERQEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393031 | |

| Record name | Ethyl 3-(4-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607693-71-0 | |

| Record name | Ethyl 3-(4-methoxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with an ethyl benzoate derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The esterification process can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenyl)benzoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4-methoxyphenyl)benzoate is often utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : The compound can undergo esterification to form more complex esters, which are valuable in the production of fragrances and pharmaceuticals.

- Michael Addition Reactions : It serves as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger molecular frameworks.

Case Study : A study demonstrated the synthesis of novel benzoate derivatives through the reaction of this compound with various nucleophiles. The resulting compounds exhibited enhanced biological activity, suggesting potential applications in drug development .

Material Science

In material science, this compound has been explored for its role in enhancing the properties of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

- Charge Transport Properties : Research indicates that modification of this compound can improve charge transport and luminescence properties, making it a valuable precursor in the development of advanced electronic materials .

- Photostability : Studies have shown that derivatives of this compound exhibit high photostability under UV irradiation, which is crucial for applications in outdoor electronics and solar energy conversion .

Medicinal Chemistry

The compound's structural features lend themselves to potential medicinal applications:

- Antimicrobial Activity : this compound derivatives have been investigated for their antimicrobial properties. A screening campaign revealed several derivatives that displayed significant activity against various bacterial strains, indicating their potential as therapeutic agents .

- Inhibition of Enzymatic Activity : Recent studies have identified this compound as a promising inhibitor of specific enzymes involved in disease pathways, particularly those related to tuberculosis. The compound's ability to inhibit the Pks13 TE domain was highlighted during enzyme screening assays, showcasing its potential as a lead compound for drug development against resistant strains .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and ester functionality can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)benzoate can be compared with similar compounds such as:

Ethyl 4-(3-methoxyphenyl)benzoate: Similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

Biological Activity

Ethyl 3-(4-methoxyphenyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its methoxy-substituted phenyl group and benzoate structure, which contribute to its unique biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₁₈H₁₈O₃

- Molecular Weight: 286.34 g/mol

- Structural Features:

- A benzoate functional group

- A methoxy (–OCH₃) group attached to a phenyl ring

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in cell cultures and animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antioxidant Activity

The compound demonstrates antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects against various diseases associated with oxidative damage.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction: The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Signaling Pathways: It potentially influences cell signaling pathways involved in inflammation and oxidative stress responses.

- Structural Similarity: Its structural similarity to other biologically active compounds allows it to mimic their actions, enhancing its biological efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study published in Nature evaluated the antimicrobial efficacy of various aryl esters, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 100 µg/mL .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by up to 50% .

- Antioxidant Evaluation : A study assessing the antioxidant capacity through DPPH radical scavenging assays reported an IC50 value of 25 µg/mL, indicating strong radical scavenging potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 4-(3-methoxyphenyl)benzoate | Methoxy group in different position | Moderate antimicrobial activity |

| Mthis compound | Methyl instead of ethyl | Reduced anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.